7-[4-(dimethylamino)phenyl]-2-imino-2H-chromene-3-carboxamide
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Overview
Description
This compound is a complex organic molecule. It likely contains a chromene backbone, which is a common structure in many organic compounds, particularly in bioactive molecules and drugs . The molecule also contains a dimethylamino phenyl group, which is a common moiety in many organic compounds and is known to contribute to various biological activities.
Synthesis Analysis
The synthesis of similar compounds often involves reactions like condensation, fusion, or the Heck reaction . For instance, the introduction of a dimethylanilinoethenyl moiety at certain positions of a quinoxaline system can be achieved by fusion with a dimethylaminobenzaldehyde or via the Heck reaction .Molecular Structure Analysis
The molecular structure of similar compounds is often investigated using techniques like FT-IR, UV–vis, and 1H-NMR spectroscopy, as well as computational methods like density functional theory (DFT) and time-dependent DFT . These methods can provide information about the electronic, structural, and photophysical properties of the molecule .Chemical Reactions Analysis
Similar compounds, such as azo compounds, are known to undergo fast intramolecular charge transfer (ICT) upon light excitation . The reactivity of these compounds can be influenced by the presence of electron-donating and electron-withdrawing groups .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. For instance, the compound “2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one” has a molecular weight of 298.34 g/mol, a melting point of 228-231℃, and is soluble in many organic solvents, but not in water.Mechanism of Action
While the specific mechanism of action for this compound is not available, similar compounds with a dimethylamino phenyl group have been reported to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Safety and Hazards
The safety and hazards associated with similar compounds can vary widely. For instance, some compounds are considered hazardous according to the OSHA Hazard Communication Standard . They may have risks associated with acute oral toxicity, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity .
Future Directions
Properties
IUPAC Name |
7-[4-(dimethylamino)phenyl]-2-iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-21(2)14-7-5-11(6-8-14)12-3-4-13-9-15(17(19)22)18(20)23-16(13)10-12/h3-10,20H,1-2H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHACNMMILAIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C(=N)O3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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